The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may interact with biological systems in unique ways, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be synthesized through various chemical routes, often starting from readily available precursors. The synthesis typically involves multiple steps to construct the complex molecular framework characteristic of benzofuran derivatives.
The compound is classified as an acetamide due to the presence of the acetamide functional group. Its structural features also categorize it as a benzofuran derivative, which is significant in medicinal chemistry due to the pharmacological properties associated with this class.
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide generally involves several key steps:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed .
The molecular formula of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide is C19H21NO4, with a molecular weight of 327.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H21NO4 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | 2-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-N-(3-methoxyphenyl)acetamide |
InChI Key | HGIIMGQISJPDDY-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC)C |
The structure includes a benzofuran core with various substituents that contribute to its chemical behavior and biological activity.
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents and various nucleophiles/electrophiles for substitution reactions. Controlled temperatures and inert atmospheres are typically maintained during these processes .
The mechanism of action for 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors within biological systems. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects depending on the context .
The compound exhibits typical characteristics associated with organic molecules, including solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
These properties make it versatile for further chemical modifications and applications in research .
The scientific uses of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide include:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 1335401-45-0
CAS No.: 119698-27-0
CAS No.: 74340-06-0
CAS No.: 20587-64-8